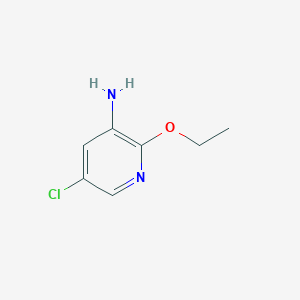

5-Chloro-2-ethoxypyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZJKBPTAJFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716951 | |

| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-74-6 | |

| Record name | 5-Chloro-2-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-ethoxypyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxypyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique arrangement of a chlorine atom, an ethoxy group, and an amine group on the pyridine ring imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules. The pyridine core is a common scaffold in numerous pharmaceuticals, and the specific functionalization of this compound offers multiple points for chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, potential synthetic routes, and expected reactivity of this compound, offering a scientific foundation for its application in research and development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and data from related compounds, we can compile a table of its core properties.

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.62 g/mol | Calculated |

| CAS Number | 886373-74-6 | [1] |

| Appearance | Likely a crystalline solid | Inferred from related aminopyridines[2][3] |

| Melting Point | Not available (likely >100 °C) | Prediction based on substituted pyridines |

| Boiling Point | Not available (likely >250 °C) | Prediction based on substituted pyridines |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Inferred from related aminopyridines[2] |

| pKa | Not available | - |

Note: The molecular weight of 327.23 g/mol reported in one source is likely an error and does not correspond to the molecular formula C₇H₉ClN₂O.[1]

Molecular Structure and Reactivity Overview

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the chloro substituent, and the ethoxy group, all attached to an electron-deficient pyridine ring.

Caption: Key functional groups and their expected reactivity in this compound.

The primary amine at the 3-position is expected to be the most reactive site for nucleophilic and basic reactions.[4] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of reacting with electrophiles such as alkyl halides and acid chlorides. The pyridine ring itself is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, the activating effect of the amino and ethoxy groups may allow for some electrophilic substitution reactions under specific conditions. The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Synthesis Strategies

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy would involve the construction of the substituted pyridine ring followed by functional group interconversions.

A potential retrosynthetic analysis is outlined below:

Caption: A potential retrosynthetic pathway for this compound.

Proposed Synthetic Protocol:

-

Chlorination of 2-Aminopyridine: The synthesis would likely begin with the chlorination of 2-aminopyridine to introduce the chlorine atom at the 5-position, yielding 2-amino-5-chloropyridine. This reaction is typically carried out using a chlorinating agent in a strongly acidic medium.[5]

-

Diazotization and Hydroxylation: The amino group of 2-amino-5-chloropyridine can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield 5-chloro-2-hydroxypyridine.[6]

-

Nitration: The resulting 5-chloro-2-hydroxypyridine can then be nitrated to introduce a nitro group at the 3-position.

-

Etherification: The hydroxyl group can be converted to an ethoxy group through a Williamson ether synthesis by reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

-

Reduction of the Nitro Group: Finally, the nitro group at the 3-position can be reduced to the desired primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation to yield this compound.

Spectral Characteristics (Predicted)

Predicting the spectral data is crucial for the identification and characterization of this compound in a research setting.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

-

Aromatic Protons: Two doublets in the aromatic region (likely between 6.5 and 8.0 ppm), corresponding to the two protons on the pyridine ring.

-

Ethoxy Group: A quartet (around 4.0-4.5 ppm) for the -OCH₂- protons and a triplet (around 1.2-1.5 ppm) for the -CH₃ protons.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration-dependent (typically between 3.0 and 5.0 ppm).[7]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Pyridine Ring Carbons: Five signals in the downfield region (typically 100-160 ppm).

-

Ethoxy Group Carbons: Two signals in the upfield region, one for the -OCH₂- carbon (around 60-70 ppm) and one for the -CH₃ carbon (around 15-20 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[8][9]

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group and potentially above 3000 cm⁻¹ for the aromatic C-H bonds.

-

N-H Bending: A band around 1600-1650 cm⁻¹.[10]

-

C-O Stretching: A strong band in the region of 1200-1250 cm⁻¹ for the aryl ether.

-

C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the pyridine ring.

Potential Applications

The structural motifs within this compound suggest its utility as an intermediate in several areas of chemical research and development:

-

Pharmaceuticals: Substituted aminopyridines are key components in a wide range of biologically active compounds, including anti-inflammatory and antimicrobial agents.[11] The presence of multiple functional groups allows for diverse derivatization to explore structure-activity relationships.

-

Agrochemicals: Chlorinated pyridines are a well-established class of herbicides and pesticides.[3] This compound could serve as a precursor for novel agrochemicals.

-

Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule could be exploited to create materials with specific electronic or catalytic properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related chloro- and amino-pyridines, the following precautions should be taken:

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data remains scarce, this guide provides a solid foundation of its predicted physicochemical properties, spectral characteristics, and reactivity based on established chemical principles and data from analogous structures. As research in medicinal and materials chemistry continues to evolve, versatile intermediates like this compound will undoubtedly play a crucial role in the development of novel and functional molecules. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on studies involving this compound.

References

-

BioOrganics. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-chloropyridine. PubChem. Retrieved from [Link]

-

SpectraBase. 5-chloro AMT. Retrieved from [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-chloro-2-pyridinyl)-6-ethoxypyridin-3-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine. PubChem. Retrieved from [Link]

-

ResearchGate. Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. Retrieved from [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

-

Michigan State University. Amine Reactivity. Retrieved from [Link]

- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. wikieducator.org [wikieducator.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-ethoxypyridin-3-amine: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxypyridin-3-amine, a substituted aminopyridine of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known properties and provides a framework for its synthesis, characterization, and potential applications based on the established chemistry of related analogues. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this and similar scaffolds for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine core substituted with a chloro, an ethoxy, and an amino group. These functional groups impart specific electronic and steric properties that are attractive for molecular design in drug discovery.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 886373-74-6 |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | This compound |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models. These values serve as estimations and should be confirmed through experimental determination.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 |

| pKa (most basic) | 4.0 - 5.0 |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for key parameters:

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, micro-boiling point determination methods can be employed.

-

Solubility: Assessed by attempting to dissolve a known amount of the compound in various solvents at a specific temperature. Quantitative solubility can be determined using techniques like HPLC or UV-Vis spectroscopy.

-

logP: Experimentally determined using the shake-flask method or more modern techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

-

pKa: Can be determined by potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthesis could start from 2,5-dichloro-3-nitropyridine. The 2-chloro position is generally more susceptible to nucleophilic aromatic substitution than the 5-chloro position. This allows for the selective introduction of the ethoxy group. Subsequent reduction of the nitro group would then yield the target amine.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Ethoxylation of 2,5-Dichloro-3-nitropyridine

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2,5-dichloro-3-nitropyridine (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-2-ethoxy-3-nitropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 5-Chloro-2-ethoxy-3-nitropyridine

-

Dissolve the purified 5-chloro-2-ethoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder (5-10 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the resulting this compound by column chromatography or recrystallization.

Spectroscopic Analysis

Structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (2H, distinct signals).- Quartet and triplet for the ethoxy group (~4.4 ppm and ~1.4 ppm, respectively).- Broad singlet for the amine protons (NH₂). |

| ¹³C NMR | - Five distinct signals for the pyridine ring carbons.- Signals for the ethoxy group carbons (~62 ppm and ~15 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-O stretching for the ethoxy group (around 1250 cm⁻¹).- C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (172.61 g/mol ) with the characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 intensity of M⁺). |

Standard Protocol for Spectroscopic Characterization

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a dilute solution in a suitable volatile solvent for MS analysis.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and mass spectra using standard instrument parameters.

-

Data Interpretation: Analyze the obtained spectra to confirm the presence of all expected functional groups and the overall molecular structure. Compare the data with predicted values and data from similar known compounds.

Applications in Drug Development

Substituted aminopyridines are a well-established class of privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Their ability to form key hydrogen bonds and participate in various intermolecular interactions makes them valuable for targeting a wide range of biological macromolecules.

Rationale for Medicinal Chemistry Exploration

The structural features of this compound make it an attractive starting point for drug discovery programs:

-

Aminopyridine Core: The 3-amino-2-alkoxypyridine motif can act as a versatile pharmacophore, capable of engaging with protein targets through hydrogen bonding from the amino group and the pyridine nitrogen.

-

Chloro Substituent: The chlorine atom can modulate the electronic properties and lipophilicity of the molecule. It can also serve as a handle for further synthetic modifications through cross-coupling reactions.

-

Ethoxy Group: The ethoxy group can influence the compound's solubility, metabolic stability, and binding affinity. It can be varied to explore structure-activity relationships (SAR).

Caption: Logical relationships in the drug discovery potential of substituted aminopyridines.

Potential Therapeutic Targets

Based on the activities of structurally related compounds, this compound and its derivatives could be explored as modulators of various therapeutic targets, including:

-

Protein Kinases: Many kinase inhibitors incorporate an aminopyridine hinge-binding motif.

-

G-Protein Coupled Receptors (GPCRs): The scaffold could be elaborated to target various GPCRs involved in a multitude of diseases.

-

Ion Channels: Substituted aminopyridines have been investigated as ion channel modulators.

-

Enzymes: The core structure could be adapted to inhibit various enzymes implicated in disease.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its application in medicinal chemistry. While a lack of extensive experimental data necessitates further investigation, the information and protocols outlined herein offer a solid starting point for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related aminopyridine derivatives.

References

-

CP Lab Safety. This compound, 95% Purity, C7H9ClN2O, 100 mg. [Link]

-

Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-744. [Link]

-

Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. [Link]

-

Krief, S., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. European Journal of Medicinal Chemistry, 224, 113702. [Link]

Sources

Introduction: A Predictive Framework for a Novel Heterocycle

An In-depth Technical Guide to the Predicted Spectral Characteristics of 5-Chloro-2-ethoxypyridin-3-amine

In the landscape of pharmaceutical and materials science research, substituted aminopyridines represent a class of heterocyclic compounds of significant interest due to their diverse biological activities and utility as synthetic building blocks.[1] The subject of this guide, this compound (CAS No: 886373-74-6, Molecular Formula: C₇H₉ClN₂O), is a functionalized pyridine derivative with potential applications in medicinal chemistry and organic synthesis.[2]

As of the current literature, a comprehensive, publicly available spectral analysis of this specific molecule is not available. This guide, therefore, serves a critical purpose for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound. Instead of merely reporting existing data, we will leverage fundamental spectroscopic principles and data from analogous structures to construct a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is structured to be a self-validating system. It explains the causality behind the predicted spectral features based on the molecule's structure and provides field-proven, step-by-step protocols for acquiring the empirical data needed to verify these predictions. The insights herein provide a robust benchmark for the characterization of this compound.

Molecular Structure and Electronic Environment

To predict the spectral behavior of this compound, we must first dissect its molecular architecture. The molecule is comprised of a pyridine ring substituted with three key functional groups: a 3-amino group, a 5-chloro atom, and a 2-ethoxy group.

-

3-Amino Group (-NH₂): A strong electron-donating group through resonance, increasing electron density at the ortho and para positions. It is also a hydrogen bond donor.

-

2-Ethoxy Group (-OCH₂CH₃): An electron-donating group through resonance, which will significantly influence the chemical environment of adjacent atoms.

-

5-Chloro Group (-Cl): An electron-withdrawing group through induction but a weak electron-donating group through resonance. Its primary effect on the NMR spectrum will be inductive deshielding.

These substituents create a unique electronic distribution across the pyridine ring, which is the fundamental determinant of the predicted spectral data that follows.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra based on the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The key predicted signals are for the aromatic, amine, and ethoxy protons.

-

Aromatic Protons (H-4, H-6): The pyridine ring has two remaining protons at positions 4 and 6.

-

H-4: This proton is ortho to both the electron-donating amino group and the electron-withdrawing chloro group. It is expected to appear as a doublet due to coupling with H-6.

-

H-6: This proton is para to the amino group and ortho to the chloro group. It will also appear as a doublet from coupling to H-4. The relative chemical shifts will depend on the net electronic effect at each position.

-

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

-

Ethoxy Protons (-OCH₂CH₃): This group will present a classic ethyl pattern:

-

A quartet for the methylene protons (-OCH₂-), deshielded by the adjacent oxygen atom.

-

A triplet for the methyl protons (-CH₃).

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.5 - 7.8 | Doublet (d) | ~2-3 | 1H |

| H-4 | ~6.8 - 7.1 | Doublet (d) | ~2-3 | 1H |

| -NH₂ | ~3.5 - 5.0 (broad) | Singlet (s) | N/A | 2H |

| -OCH₂- | ~4.2 - 4.5 | Quartet (q) | ~7 | 2H |

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7 | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon environments.

-

Pyridine Ring Carbons: The five carbons of the ring will each give a distinct signal.

-

C-2: Attached to the highly electronegative oxygen of the ethoxy group, this carbon will be the most downfield of the ring carbons.

-

C-3: Bonded to the amino group, its chemical shift will be influenced by nitrogen's electronegativity and resonance effects.

-

C-5: Attached to the chlorine atom, it will be deshielded.

-

C-4 & C-6: These carbons, bonded to hydrogen, will appear in the typical aromatic region, with their precise shifts determined by the cumulative effects of the substituents.

-

-

Ethoxy Group Carbons: The two carbons of the ethoxy group will be in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-2 | ~155 - 160 |

| C-3 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~138 - 143 |

| C-4 | ~115 - 120 |

| -OCH₂- | ~60 - 65 |

| -CH₃ | ~14 - 16 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures the acquisition of high-fidelity, verifiable NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a good first choice for general solubility, while DMSO-d₆ can be useful for better resolution of exchangeable protons like -NH₂.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

To confirm the -NH₂ peak, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish.[3]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the ¹H peaks and assign all signals based on chemical shifts, multiplicities, and coupling constants.

-

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal.

-

-

Data Acquisition:

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Average the scans over 1-2 minutes to obtain a representative spectrum.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for chlorine.

-

Analyze any significant fragment ions to corroborate the proposed structure.

-

Conclusion

This technical guide provides a comprehensive, theory-grounded prediction of the NMR, IR, and MS spectral data for this compound. By explaining the causal links between the molecule's structure and its expected spectral signatures, we have established a reliable benchmark for its analytical characterization. The detailed protocols included are designed to be robust and reproducible, empowering researchers to confidently acquire empirical data. The validation of these predictions through laboratory analysis will provide definitive structural confirmation and contribute valuable data to the broader scientific community.

References

- Wiley-VCH. (2007). Supporting Information.

- CSIRO Publishing. (n.d.). Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. Australian Journal of Chemistry.

- The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- American Chemical Society. (n.d.). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society.

- Orie, K. J., et al. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

- PubChem. (n.d.). 5-Chloro-2-nitropyridine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- BioOrganics. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-ethoxypyridin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethoxypyridin-3-amine is a substituted aminopyridine of interest within synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective application in research and development. This guide addresses the notable absence of extensive public data for this specific molecule by providing a robust framework for its characterization. We will explore predictive computational models, detail rigorous experimental protocols for determining both kinetic and thermodynamic solubility, and outline a systematic approach to evaluating its chemical stability through forced degradation studies as mandated by international guidelines. This document is designed to be a practical and authoritative resource, enabling researchers to generate reliable data, anticipate challenges, and make informed decisions in the handling, formulation, and development of this compound.

Introduction and Current Knowledge Gap

Substituted pyridines are a cornerstone of modern pharmacology and materials science, with their utility dictated by the nature and position of their functional groups. The subject of this guide, this compound, possesses a unique combination of a halogen, an alkoxy group, and an amine on the pyridine scaffold. This arrangement suggests potential applications as a key building block or intermediate. However, a thorough review of the scientific literature reveals a significant gap in the publicly available experimental data regarding its fundamental physicochemical properties. While data exists for related aminopyridines and chloropyridines, direct extrapolation is not scientifically sound due to the complex interplay of these functional groups on properties like crystal lattice energy and electronic distribution.[1][2]

This guide, therefore, shifts from a simple data repository to a proactive, methodological manual. It is structured to empower researchers to systematically and accurately determine the solubility and stability profiles of this compound.

Solubility Profile: Prediction and Experimental Determination

A compound's solubility is a critical parameter that influences everything from reaction kinetics to bioavailability.[3] We will approach the determination of solubility for this compound through a two-pronged strategy: in silico prediction followed by empirical laboratory measurement.

Predictive Solubility Modeling

Before commencing wet lab experiments, computational tools can provide valuable, albeit estimated, solubility data. These models utilize large datasets and algorithms to predict properties based on chemical structure.

-

Rationale for Use: Predictive models are cost-effective and rapid, offering initial insights to guide solvent selection for experimental assays and early formulation considerations.[4]

-

Recommended Tools: Several platforms, ranging from open-source to commercial, can be employed:

-

Machine Learning Models: Tools like SolTranNet, fastsolv, ESOL, and Kingfisher use various molecular fingerprints or graph-based neural networks to predict aqueous solubility.[5][6]

-

Fragment-Based/Physicochemical Models: Software suites such as ACD/PhysChem Suite and those offered by ChemSilico and Molinspiration Cheminformatics calculate solubility based on structural fragments and other physicochemical parameters like logP.[7][8]

-

It is crucial to treat these predictions as estimates. The true solubility profile must be confirmed through rigorous experimental validation.

Experimental Solubility Determination

Experimental solubility can be categorized into two main types: kinetic and thermodynamic. Both provide unique and essential insights.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method relevant for early drug discovery, where it can flag potential issues in biological assays.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate with a solvent over an extended period. This value is critical for formulation and pre-clinical development.[10]

The following diagram illustrates a comprehensive workflow for solubility assessment.

Sources

- 1. chempanda.com [chempanda.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 5. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting Solubility | Rowan [rowansci.com]

- 7. acdlabs.com [acdlabs.com]

- 8. On-line Software [vcclab.org]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

An In-depth Technical Guide to the Potential Biological Activities of Substituted Pyridines

Foreword

The pyridine scaffold, a simple yet elegant six-membered aromatic heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its prevalence in both natural products and a multitude of FDA-approved drugs underscores its remarkable versatility and profound impact on therapeutic innovation.[2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the diverse biological landscape of substituted pyridines. We will journey through their multifaceted activities, dissect the underlying mechanisms of action, and provide practical, field-proven insights into their evaluation. Our narrative is built upon the pillars of scientific integrity, aiming to equip you with the knowledge to harness the full potential of this privileged scaffold in your drug discovery endeavors.

The Pyridine Moiety: A Privileged Scaffold in Drug Design

The significance of the pyridine ring in medicinal chemistry is not coincidental; it stems from a unique confluence of physicochemical properties that render it an ideal building block for bioactive molecules.[1][5] The presence of the nitrogen atom introduces a dipole moment and a locus for hydrogen bonding, which can enhance aqueous solubility and facilitate specific interactions with biological targets.[1] Furthermore, the aromatic system allows for π-π stacking interactions, a common feature in drug-receptor binding. The ability to introduce substituents at the 2, 3, and 4-positions provides a powerful tool for medicinal chemists to meticulously modulate the steric and electronic properties of pyridine derivatives, thereby optimizing their pharmacological profiles.[1]

The pyridine nucleus is not only a synthetic marvel but also a recurring motif in nature, found in essential molecules like vitamins (niacin and pyridoxine) and alkaloids.[2][4] In biological systems, the pyridine ring of nicotinamide adenine dinucleotide (NAD) plays a crucial role in redox reactions, highlighting its fundamental importance in cellular metabolism.[6] This natural precedent, coupled with its synthetic tractability, has cemented the pyridine scaffold's status as a "privileged structure" in drug discovery.

A Spectrum of Biological Activities: Therapeutic Applications of Substituted Pyridines

The structural versatility of substituted pyridines has led to the development of therapeutic agents across a wide array of diseases.[6][7] Below, we explore the most significant and well-documented biological activities of this remarkable class of compounds.

Anticancer Activity

Substituted pyridines represent a rich source of novel anticancer agents, with numerous derivatives demonstrating potent and selective activity against various cancer cell lines.[1][8][9] Their mechanisms of action are diverse, often targeting critical signaling pathways that drive tumor progression and metastasis.[1][9]

2.1.1. Kinase Inhibition: A Dominant Mechanism

A predominant mechanism through which pyridine-containing compounds exert their anticancer effects is the inhibition of protein kinases.[1] Many pyridine derivatives act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cancer cell proliferation and survival.[1]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Several pyridine-urea derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating significant anti-proliferative activity.[10] For instance, certain pyridine-ureas have shown IC50 values in the micromolar range against VEGFR-2.[10]

-

SHP2 Inhibition: Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is another attractive target in cancer therapy. Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors, exhibiting excellent inhibitory activity and antiproliferative effects on cancer cell lines.[11]

-

HPK1 Inhibition: Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T cell activation, making it a compelling target for cancer immunotherapy. Pyridine-2-carboxamide analogues have been developed as potent and selective HPK1 inhibitors, demonstrating robust in vivo efficacy in combination with anti-PD-1 therapy.[12]

Table 1: Examples of Anticancer Pyridine Derivatives and their Targets

| Compound Class | Target | Example IC50 Values | Reference |

| Pyridine-Ureas | VEGFR-2 | 3.93 - 5.0 µM | [10] |

| Pyridine Carboxamides | SHP2 | 0.13 nM | [11] |

| Pyridine-2-Carboxamides | HPK1 | - | [12] |

| Pyridine-bridged CA-4 analogues | Tubulin | - | [13] |

| Imidazo[4,5-b]pyridines | - | 0.4 - 0.7 µM (Colon Carcinoma) | [14] |

2.1.2. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A standard method to evaluate the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: General Workflow for In Vitro Anticancer Screening

Caption: A simplified workflow for evaluating the in vitro anticancer activity of substituted pyridines.

Antimicrobial Activity

The pyridine scaffold is a prominent feature in a multitude of antibacterial and antifungal agents.[1][15] These compounds can disrupt various essential cellular processes in microorganisms.[1]

2.2.1. Mechanisms of Antimicrobial Action

Substituted pyridines exert their antimicrobial effects through diverse mechanisms, including:

-

Inhibition of Essential Enzymes: They can target and inhibit enzymes crucial for microbial survival.[15]

-

Disruption of Cell Membrane Integrity: Some pyridine derivatives can interfere with the structure and function of the microbial cell membrane, leading to cell death.[15]

-

Interference with Nucleic Acid Metabolism: Pyridine compounds can also disrupt the synthesis of DNA and RNA.[15]

2.2.2. Structure-Activity Relationship Insights

Studies on pyridinium salts have shown that their antimicrobial activity is influenced by factors such as molecular hydrophobicity and the length of alkyl chains attached to the pyridinium nitrogen.[16] For instance, compounds with longer side chains on the pyridinium nitrogen have demonstrated increased activity against Staphylococcus aureus.[16]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Example MIC Values (µg/mL) | Reference |

| Pyridinium Salts | S. aureus, E. coli, P. aeruginosa, C. albicans | 4 (against S. aureus) | [16] |

| Pyridine-azetidin-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | [17][18] |

| Pyridine-Thiazole Hybrids | Various bacteria and fungi | - | [19] |

2.2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a common technique for determining MIC.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the pyridine compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: Determine the MIC as the lowest concentration of the compound that shows no visible growth.

Antiviral Activity

Pyridine derivatives have shown considerable promise in the fight against viral infections by targeting various stages of the viral life cycle.[1][20][21][22]

2.3.1. Targets of Antiviral Pyridines

Substituted pyridines have been reported to inhibit a range of viruses, including:

-

Human Immunodeficiency Virus (HIV): By inhibiting key enzymes like reverse transcriptase.[20][21][22]

-

Hepatitis B and C Viruses (HBV and HCV): Targeting viral polymerases.[20][21][22]

-

Influenza Virus: Inhibiting RNA-dependent RNA polymerase (RdRp).[23]

-

Coronaviruses: Showing potential inhibitory activity against key viral targets.[20]

2.3.2. Case Study: Anti-Influenza Activity

Novel substituted polycyclic pyridone derivatives have been designed and synthesized as potent anti-influenza agents.[23] Some of these compounds inhibited the replication of influenza A virus at picomolar concentrations and were found to reduce M2 RNA amounts and M2 protein expression, as well as inhibit RdRp activity.[23]

Diagram 2: Potential Antiviral Mechanisms of Substituted Pyridines

Caption: Substituted pyridines can potentially inhibit multiple stages of the viral life cycle.

Anti-inflammatory Activity

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by modulating key inflammatory pathways.[1][24]

2.4.1. Inhibition of Inflammatory Mediators

The anti-inflammatory properties of substituted pyridines can be attributed to their ability to inhibit enzymes such as:

-

Cyclooxygenases (COX): Key enzymes in the synthesis of prostaglandins, which are important mediators of inflammation.[1]

-

Mitogen-activated protein kinases (MAPKs): Involved in cellular responses to inflammatory stimuli.[1]

2.4.2. Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Methodology:

-

Animal Grouping: Divide rats into control and experimental groups.

-

Compound Administration: Administer the test pyridine compounds orally or intraperitoneally to the experimental groups.

-

Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Enzyme Inhibition and Other Activities

The biological activities of substituted pyridines extend beyond the major therapeutic areas mentioned above. They are also known to be effective enzyme inhibitors and possess other valuable pharmacological properties.[25]

-

Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of Alzheimer's disease.[26][27]

-

Dopamine Transporter Inhibition: Simple substituted pyridines have been identified as novel dopamine transporter (DAT) inhibitors, with potential applications in conditions like Parkinson's disease and depression.[28]

-

Inhibition of β-amyloid Aggregation: Certain 2,6-disubstituted pyridine derivatives have shown the potential to inhibit the aggregation of β-amyloid, a key pathological event in Alzheimer's disease.[29]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in medicinal chemistry. SAR studies on substituted pyridines have provided valuable insights for the rational design of more potent and selective therapeutic agents.[30][31][32]

Key factors influencing the biological activity of substituted pyridines include:

-

Nature and Position of Substituents: The type of functional group and its position on the pyridine ring can dramatically alter the compound's activity.[33] For example, the presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance the antiproliferative activity of pyridine derivatives.[33]

-

Steric and Electronic Effects: The size and electronic properties of the substituents can influence how the molecule interacts with its biological target.[30]

-

Lipophilicity: The overall lipophilicity of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its remarkable versatility and the diverse range of biological activities exhibited by its derivatives ensure its enduring importance in medicinal chemistry.[2][3][4][6] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyridine libraries. Furthermore, a deeper understanding of the mechanisms of action and the application of computational tools for rational drug design will undoubtedly lead to the discovery of the next generation of pyridine-based drugs with improved efficacy and safety profiles. The journey of the pyridine ring in medicine is far from over; it is a testament to the power of a simple chemical structure to address complex biological challenges.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - ResearchGate. [Link]

-

A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed. [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SciRP.org. [Link]

-

Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed. [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]

-

Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. [Link]

-

Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed. [Link]

-

Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. [Link]

-

Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed. [Link]

-

(PDF) Anticancer Functions of Pyridine Heterocycles - ResearchGate. [Link]

-

Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science Publisher. [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

-

Pyrimidine and Its Biological Activity: A Review - SciSpace. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. mdpi.com [mdpi.com]

The Strategic Integration of Chloro and Ethoxy Moieties in Pyridinamine Scaffolds: A Technical Guide for Drug Development Professionals

Abstract

The pyridinamine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of substituents onto this versatile ring system is a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the distinct and synergistic roles of two common yet critically important substituents: the chloro and ethoxy groups. We will delve into the mechanistic underpinnings of their influence on the physicochemical properties, structure-activity relationships (SAR), and metabolic fate of pyridinamine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the rational design of next-generation pyridinamine-based therapeutics.

Introduction: The Pyridinamine Scaffold as a Versatile Pharmacophore

Pyridinamine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their inherent structural features, such as the basic nitrogen atom which can act as a hydrogen bond acceptor and improve aqueous solubility, make them attractive starting points for drug discovery campaigns.[2][3] The true potential of the pyridinamine scaffold is unlocked through the judicious placement of various functional groups.[4] This guide will focus on two key substituents, the chloro and ethoxy groups, and explore how their unique electronic and steric properties can be harnessed to address common challenges in drug development.

The strategic placement of substituents allows chemists to modulate critical molecular attributes such as:

-

Solubility and Bioavailability: Influencing the ease with which a compound dissolves and is absorbed by the body.[4]

-

Metabolic Stability: Controlling the rate and sites of metabolism, thereby affecting the drug's half-life.[4][5]

-

Target Binding Affinity: Enhancing the potency and selectivity of the compound for its intended biological target.[6]

The "Magic Chloro": Enhancing Potency and Stability

The term "magic chloro" has been coined to describe the often profound and sometimes serendipitous improvements in biological activity and pharmacokinetic parameters observed upon the substitution of a hydrogen atom with a chlorine atom.[6] This simple modification can lead to remarkable increases in potency, in some cases up to 100,000-fold.[6]

Physicochemical Impact of Chlorine Substitution

The introduction of a chloro group onto the pyridinamine ring imparts several significant changes to the molecule's physicochemical profile. Chlorine is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH. Furthermore, the addition of a chloro substituent increases the lipophilicity of the molecule, which can enhance membrane permeability and, consequently, cellular uptake.[7][8]

Computational studies have shown that the addition of one or two chloro substituents can increase the physicochemical properties and stability of many inhibitors compared to their parent analogues, without affecting toxicity.[7][8] This increased stability is often attributed to a higher HOMO-LUMO gap.[8]

Structure-Activity Relationship (SAR) Insights

The position of the chloro substituent on the pyridinamine ring is critical in determining its effect on biological activity. A comprehensive structure-activity relationship (SAR) study is therefore essential. For instance, in a series of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogues at the 3-position of a tricyclic pyridine system were found to be equipotent, while the fluoro analogue was significantly less active.[9] This highlights that both steric bulk and electronic effects play a role.

The chloro group can also serve as a bioisostere for a methyl group.[10] While both are of similar size, the chloro group's electron-withdrawing nature can alter metabolic pathways, potentially blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[10]

Experimental Protocol: Synthesis of a Chloro-Substituted Pyridinamine Derivative

A common method for introducing a chloro group onto a pyridine ring is through the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. However, yields can be variable.[11] A more direct approach for some scaffolds is electrophilic chlorination.

Protocol: Electrophilic Chlorination of a Pyridinamine Derivative

-

Dissolution: Dissolve the starting pyridinamine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent (e.g., DCM).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The choice of NCS as the chlorinating agent is due to its mild and selective nature, which is often compatible with a variety of functional groups present on the pyridinamine scaffold.

The Ethoxy Group: Modulating Solubility and Selectivity

The ethoxy group, an electron-donating group, offers a different set of tools for the medicinal chemist. Its primary influence is often on the molecule's polarity, solubility, and hydrogen bonding capabilities.

Physicochemical Impact of Ethoxy Substitution

The introduction of an ethoxy group generally increases the polarity and can improve the aqueous solubility of a pyridinamine derivative, which is a desirable trait for oral bioavailability.[2] The oxygen atom in the ethoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Structure-Activity Relationship (SAR) Insights

The ethoxy group can be strategically employed to probe the steric and electronic requirements of a binding pocket. Its flexible nature allows it to adopt various conformations, potentially leading to enhanced binding affinity. In some cases, the replacement of a hydroxyl group with an ethoxy group can lead to a decrease in activity if the hydrogen-donating ability of the hydroxyl is crucial for binding.[12] Conversely, if a hydrophobic pocket is present, the ethyl portion of the ethoxy group can engage in favorable van der Waals interactions.

A study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that an ethyl-substituted derivative showed a better selectivity index against a breast cancer cell line compared to a 2-chloroethyl-substituted compound, highlighting the nuanced effects of these substituents.[13]

Experimental Protocol: Synthesis of an Ethoxy-Substituted Pyridinamine Derivative

The synthesis of ethoxy-substituted pyridinamines can often be achieved through nucleophilic aromatic substitution (SNAr) on a corresponding chloro-substituted precursor.

Protocol: Williamson Ether Synthesis for Ethoxy Substitution

-

Base Treatment: To a solution of the chloro-substituted pyridinamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium ethoxide (1.2 equivalents) at room temperature.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality: The use of a strong base like sodium ethoxide is necessary to deprotonate ethanol, forming the nucleophilic ethoxide anion required for the SNAr reaction. A polar aprotic solvent like DMF is chosen to solvate the cation and increase the nucleophilicity of the ethoxide.

Synergistic Effects and Bioisosteric Replacement

The true power of medicinal chemistry lies in the ability to combine different functional groups to achieve a desired therapeutic profile. The concurrent presence of both chloro and ethoxy groups on a pyridinamine scaffold can lead to synergistic effects. For example, a chloro group can be used to block a site of metabolism while an ethoxy group at a different position enhances solubility.

The concept of bioisosterism is also critical when considering these two groups.[14] While not classical bioisosteres, the chloro and ethoxy groups can sometimes be interchanged to probe the electronic and steric requirements of a target. For instance, if a chloro-substituted compound shows good activity, replacing it with an ethoxy group can help determine if an electron-withdrawing or electron-donating group is preferred at that position.

Data Presentation and Visualization

To facilitate a clear understanding of the impact of chloro and ethoxy substitution, the following table summarizes their key physicochemical properties and typical effects in drug design.

| Substituent | Electronic Effect | Lipophilicity (logP contribution) | Hydrogen Bonding | Typical Impact on Drug Properties |

| Chloro (-Cl) | Electron-withdrawing | ~ +0.71 | Weak acceptor | Increases potency, metabolic stability, and membrane permeability.[6][7][8] |

| Ethoxy (-OCH2CH3) | Electron-donating | ~ +0.38 | Acceptor | Increases solubility and can introduce new hydrogen bonding interactions. |

Diagrams

Logical Relationship of Substituent Effects on Drug Properties

Caption: A simplified synthetic pathway for substituted pyridinamines.

Conclusion

The chloro and ethoxy groups, while seemingly simple, are powerful tools in the arsenal of the medicinal chemist. Their strategic incorporation into the pyridinamine scaffold can profoundly influence a molecule's journey from a preliminary hit to a viable drug candidate. A thorough understanding of their individual and combined effects on physicochemical properties and structure-activity relationships is paramount for the successful design and development of novel pyridinamine-based therapeutics. This guide has provided a framework for understanding these effects, grounded in scientific principles and supported by practical experimental protocols. By applying these insights, researchers can accelerate the optimization process and increase the likelihood of discovering new medicines to address unmet medical needs.

References

- Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central. (2023, November 30).

- Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (n.d.).

- The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.).

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. (2022, August 9).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18).

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC - NIH. (n.d.).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

- US5283338A - Process for the preparation of 2-chloropyridines - Google Patents. (n.d.).

- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC - NIH. (n.d.).

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).

- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.).

-

Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzoc[1][15]yclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor - PubMed. (n.d.). Retrieved from

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC - PubMed Central. (2023, August 30).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]